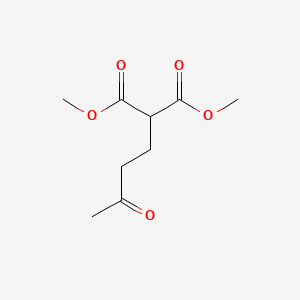

Dimethyl 2-(3-oxobutyl)propanedioate

Katalognummer B8762519

Molekulargewicht: 202.20 g/mol

InChI-Schlüssel: MDZCTQLQMJZNCH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08674093B2

Procedure details

Potassium carbonate (5.62 kg), dimethyl malonate (54.8 kg) and acetonitirile (90 kg) were charged to the reaction vessel and stirred together at 15° C. Methyl vinyl ketone (28.5 kg) was pumped into the vessel over 2 hours at below 25° C. The slurry was stirred at 18-20° C. for 2 hours. MTBE (132 kg) was charged to the vessel to dilute the reaction mixture followed by water (114 kg). The mixture was stirred for five minutes then the layers were allowed to separate and the aqueous layer run off. More water (57 kg) was charged to the vessel, the reaction mixture stirred for another 5 minutes, the layers allowed to separate, and again the aqueous layer run off. The organic layer was concentrated under reduced pressure until most of the solvent had been removed (volume approx 80 L) affording 76 kg of A-1 as an oil.

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[K+].[K+].[C:7]([O:14][CH3:15])(=[O:13])[CH2:8][C:9]([O:11][CH3:12])=[O:10].[CH:16]([C:18]([CH3:20])=[O:19])=[CH2:17].CC(OC)(C)C>O>[CH3:12][O:11][C:9](=[O:10])[CH:8]([CH2:17][CH2:16][C:18](=[O:19])[CH3:20])[C:7]([O:14][CH3:15])=[O:13] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.62 kg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

54.8 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OC)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

28.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

132 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)OC

|

Step Four

|

Name

|

|

|

Quantity

|

114 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

15 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred together at 15° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The slurry was stirred at 18-20° C. for 2 hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to dilute the reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for five minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

More water (57 kg) was charged to the vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture stirred for another 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated under reduced pressure until most of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been removed (volume approx 80 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording 76 kg of A-1 as an oil

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(C(C(=O)OC)CCC(C)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |